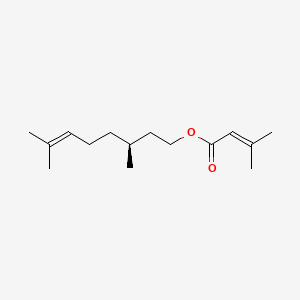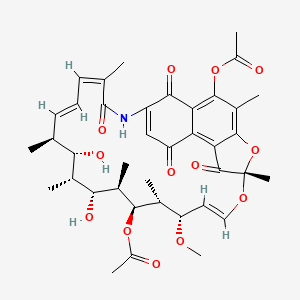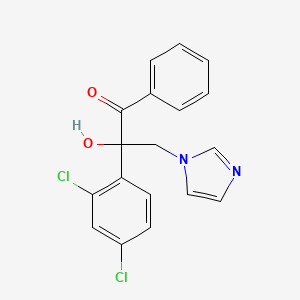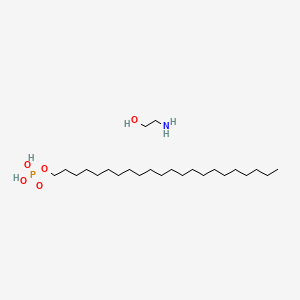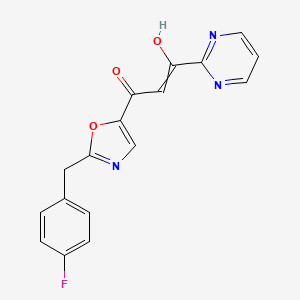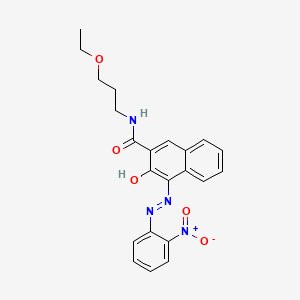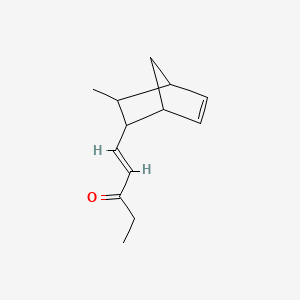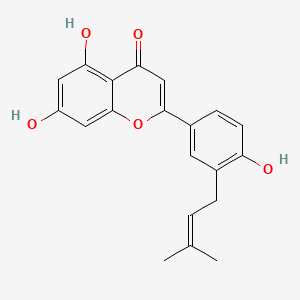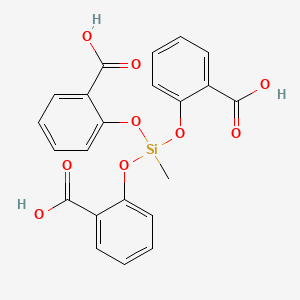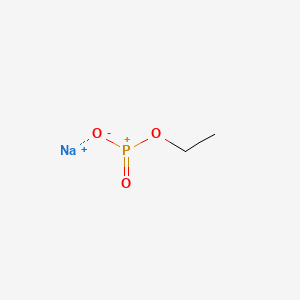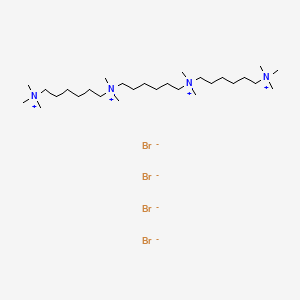
Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes an ethoxycarbonyl group and a cholan backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate typically involves multiple steps, including esterification and oxidation reactions. The starting materials often include cholanic acid derivatives, which undergo esterification with ethyl chloroformate in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to speed up the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of liver diseases and cholesterol-related conditions.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate involves its interaction with specific molecular targets in biological systems. The ethoxycarbonyl group can interact with enzymes, potentially inhibiting their activity. The cholan backbone may also play a role in modulating the compound’s effects on cellular pathways, particularly those related to cholesterol metabolism.
Comparaison Avec Des Composés Similaires
- Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate
- Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha-hydroxy-12-oxo-5-beta-cholan-24-oate
Comparison: Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research applications.
Propriétés
Numéro CAS |
83918-75-6 |
|---|---|
Formule moléculaire |
C28H44O6 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
methyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H44O6/c1-6-33-26(31)34-19-13-14-27(3)18(15-19)8-9-20-22-11-10-21(17(2)7-12-25(30)32-5)28(22,4)24(29)16-23(20)27/h17-23H,6-16H2,1-5H3/t17-,18-,19-,20+,21-,22+,23+,27+,28-/m1/s1 |
Clé InChI |
IIKAPKMDLLYVKL-XBBAIHCVSA-N |
SMILES isomérique |
CCOC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC(=O)[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)OC)C)C |
SMILES canonique |
CCOC(=O)OC1CCC2(C(C1)CCC3C2CC(=O)C4(C3CCC4C(C)CCC(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


